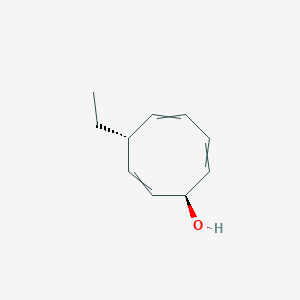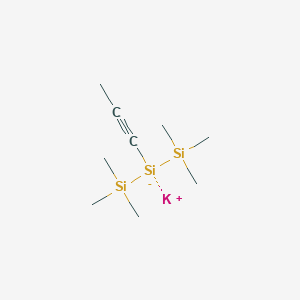
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C9H21KSi3 It is known for its unique structure, which includes a potassium ion bonded to a prop-1-ynyl group and two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;prop-1-ynyl-bis(trimethylsilyl)silanide typically involves the reaction of a potassium source with a prop-1-ynyl-bis(trimethylsilyl)silane precursor. One common method is to react potassium hydride (KH) with prop-1-ynyl-bis(trimethylsilyl)silane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide has several scientific research applications, including:
Biology: The compound can be used in the synthesis of bioactive molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which potassium;prop-1-ynyl-bis(trimethylsilyl)silanide exerts its effects involves the interaction of the potassium ion with various molecular targets. The prop-1-ynyl and trimethylsilyl groups can participate in chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reaction and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide can be compared with other similar compounds, such as:
Potassium bis(trimethylsilyl)amide: Similar in structure but lacks the prop-1-ynyl group.
Potassium trimethylsilylacetylide: Contains a trimethylsilyl group but has a different alkyne structure.
Potassium hexamethyldisilazide: Contains two trimethylsilyl groups but has a different nitrogen-based structure.
Eigenschaften
CAS-Nummer |
825626-74-2 |
|---|---|
Molekularformel |
C9H21KSi3 |
Molekulargewicht |
252.62 g/mol |
IUPAC-Name |
potassium;prop-1-ynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C9H21Si3.K/c1-8-9-10(11(2,3)4)12(5,6)7;/h1-7H3;/q-1;+1 |
InChI-Schlüssel |
KDGIHZXTHPZRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#C[Si-]([Si](C)(C)C)[Si](C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
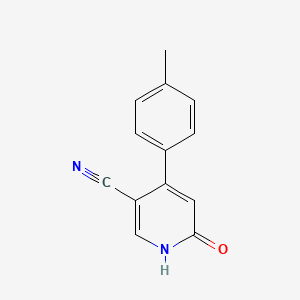
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)


![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
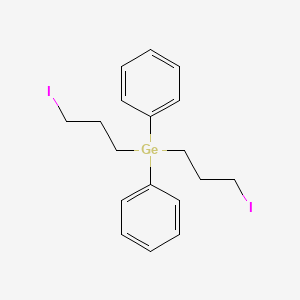
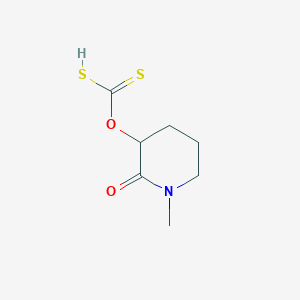
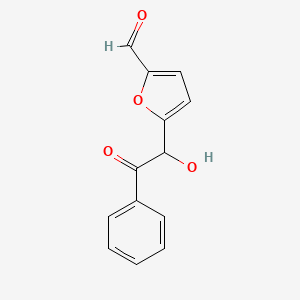
![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
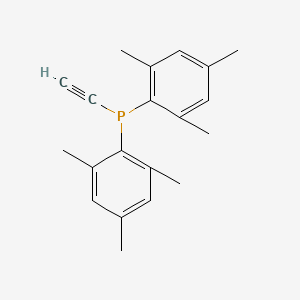
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
